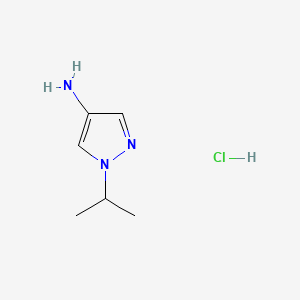

1-Isopropyl-1H-pyrazol-4-amine hydrochloride

Description

Solubility

The hydrochloride salt exhibits moderate solubility in polar solvents:

Stability

The compound is stable under inert atmospheres at room temperature but may degrade under prolonged exposure to light or moisture. Thermal decomposition occurs above 200°C, as indicated by thermogravimetric analysis of related pyrazoles.

Hygroscopicity

As a hydrochloride salt, it is mildly hygroscopic, requiring storage in desiccated environments to prevent clumping.

Spectroscopic Characterization: NMR, IR, and Mass Spectral Signatures

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, D₂O) :

- δ 1.45 (d, J = 6.8 Hz, 6H, CH(CH₃)₂)

- δ 4.25 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂)

- δ 6.95 (s, 1H, C3-H pyrazole)

- δ 7.82 (s, 1H, C5-H pyrazole).

¹³C NMR (100 MHz, D₂O) :

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

Propriétés

IUPAC Name |

1-propan-2-ylpyrazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.ClH/c1-5(2)9-4-6(7)3-8-9;/h3-5H,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHQZEIIBJIFRHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673822 | |

| Record name | 1-(Propan-2-yl)-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185293-23-5 | |

| Record name | 1-(Propan-2-yl)-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Two-Step Alkylation-Reduction Method

The most widely reported synthesis involves alkylation of 4-nitro-1H-pyrazole followed by nitro-group reduction and subsequent hydrochloride salt formation.

Step 1: N-Alkylation of 4-Nitro-1H-pyrazole

4-Nitro-1H-pyrazole reacts with isopropyl halides (e.g., isopropyl bromide) under basic conditions to yield 1-isopropyl-4-nitro-1H-pyrazole. Key parameters include:

| Parameter | Conditions | Yield | Source |

|---|---|---|---|

| Base | Sodium hydride (NaH) or Cs₂CO₃ | 66–69% | |

| Solvent | Tetrahydrofuran (THF) or DMF | — | |

| Temperature | 70–120°C | — | |

| Isopropyl halide ratio | 1.1–1.3 equivalents | — |

Mechanism : Deprotonation of the pyrazole nitrogen by NaH facilitates nucleophilic substitution with the isopropyl halide. THF or DMF stabilizes intermediates, while elevated temperatures accelerate reaction kinetics.

Step 2: Catalytic Hydrogenation

The nitro group in 1-isopropyl-4-nitro-1H-pyrazole is reduced to an amine using hydrogen gas and a catalyst:

| Parameter | Conditions | Yield | Source |

|---|---|---|---|

| Catalyst | Pd/C (5–10 wt%) or Raney Ni | >90% | |

| Solvent | Methanol or ethanol | — | |

| Reaction time | 1–3 hours at room temperature | — |

Optimization : Excess catalyst and pressurized hydrogen improve reduction efficiency. Post-reaction filtration removes the catalyst, and solvent evaporation isolates the free base.

Step 3: Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in ethanol, yielding the hydrochloride salt via protonation. Crystallization from ethanol-diethyl ether mixtures enhances purity.

One-Pot Cyclocondensation Approach

An alternative route involves constructing the pyrazole ring with pre-installed substituents. For example, reacting 1,3-diketones with isopropyl hydrazine derivatives under acidic conditions forms the pyrazole core. However, this method faces challenges in regioselectivity and requires stringent temperature control.

Reaction Condition Analysis

Solvent and Base Selection

Table 2: Solvent Impact on Alkylation Efficiency

| Solvent | Dielectric Constant | Reaction Rate | Byproduct Formation |

|---|---|---|---|

| THF | 7.5 | Moderate | Low |

| DMF | 36.7 | High | Moderate |

DMF accelerates reactions but may increase hydrolysis byproducts.

Temperature Optimization

Elevated temperatures (70–120°C) drive alkylation to completion but risk decomposition above 120°C. A balance between reaction rate and thermal stability is critical.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors improves yield reproducibility and scalability. Key advantages include:

-

Precise temperature control via integrated heat exchangers.

-

Reduced catalyst loading through efficient mixing.

Cost-Effective Catalyst Recycling

-

Pd/C Recovery : Filtration and reactivation cycles reduce Pd waste.

-

Solvent Reclamation : Distillation reclaims >90% of THF or methanol.

Challenges and Mitigation Strategies

Over-Alkylation

Using stoichiometric isopropyl halide (1.1–1.3 equivalents) minimizes di-alkylated byproducts.

Analyse Des Réactions Chimiques

1-Isopropyl-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

Applications De Recherche Scientifique

1-Isopropyl-1H-pyrazol-4-amine hydrochloride has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 1-Isopropyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Key Observations :

- Molecular Weight Variability : Fluorinated derivatives (e.g., CAS 1856040-52-2) exhibit higher molecular weights due to additional functional groups .

Physicochemical and Commercial Comparisons

- Pricing: this compound is priced at $150/5g (98% purity), while non-halogenated analogs like 1-(tert-Butyl)-1H-pyrazol-4-amine lack explicit pricing data, suggesting higher commercial demand for halogenated variants .

- Thermal Stability : The tert-butyl analog (CAS 97421-16-4) may exhibit higher thermal stability due to its branched alkyl group, though direct data are unavailable .

Application-Specific Comparisons

- Pharmaceutical Utility : The target compound’s role as a medical intermediate contrasts with fluorinated derivatives (e.g., CAS 1856040-52-2), which are used in macromolecular crystallography pipelines .

- Agrochemical Potential: Industrial-grade availability (99% purity) positions the target compound for large-scale agrochemical synthesis, whereas cyclopropyl analogs remain confined to research settings .

Research Findings and Trends

- Synthetic Accessibility : The isopropyl variant is synthesized via direct alkylation of pyrazole precursors, while fluorinated derivatives require multi-step functionalization, increasing production costs .

- Safety Profiles : Compared to benzylamine hydrochloride (CAS 104-24-5, ) and memantine hydrochloride (), the target compound’s hazard profile is moderate, lacking severe toxicity markers like neurotoxicity .

Activité Biologique

1-Isopropyl-1H-pyrazol-4-amine hydrochloride (CAS No. 1185293-23-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula: C6H12ClN3

- Molecular Weight: 175.63 g/mol

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways.

Potential Mechanisms Include:

- Inhibition of Enzymatic Activity: The compound may inhibit enzymes that play critical roles in cell signaling and metabolic processes.

- Receptor Modulation: It may act as a modulator of specific receptors, influencing cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

Antimicrobial Activity

Studies have demonstrated the antimicrobial properties of pyrazole derivatives, including this compound. The compound has shown effectiveness against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could be a candidate for developing new antibacterial agents.

Anti-inflammatory Activity

In vitro studies have indicated that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This activity can be crucial in managing conditions like arthritis and other inflammatory diseases.

Case Studies

Several studies have explored the biological activity of pyrazole derivatives, including this compound:

- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated various pyrazole derivatives for their antibacterial efficacy. The results indicated that compounds similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

- Anti-inflammatory Research : Another research article focused on the anti-inflammatory effects of pyrazole derivatives. It was found that these compounds could reduce inflammation markers in cell cultures, suggesting their therapeutic potential in inflammatory diseases .

- Cancer Research : Preliminary studies have also indicated that pyrazole derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. The specific mechanisms are still under investigation but suggest a promising avenue for cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.